molecular formula C14H12N2 B8332444 Phenanthridin-6-ylmethanamine

Phenanthridin-6-ylmethanamine

Cat. No.: B8332444
M. Wt: 208.26 g/mol
InChI Key: VMEGXCFNOZAQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenanthridin-6-ylmethanamine is a heterocyclic organic compound featuring a phenanthridine core (a fused tricyclic aromatic system with two benzene rings and one pyridine ring) substituted at the 6-position with a methanamine group. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

This compound is primarily used in research and development (R&D) settings, with safety protocols emphasizing professional handling due to insufficient toxicity data .

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

phenanthridin-6-ylmethanamine

InChI

InChI=1S/C14H12N2/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8H,9,15H2

InChI Key

VMEGXCFNOZAQFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2CN

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

Fluorescent Probes in Nucleic Acid Research

One of the notable applications of phenanthridin-6-ylmethanamine is its use in the development of fluorescent probes for nucleic acids. Research has demonstrated that conjugates of phenanthridine with pyrene exhibit significant binding affinities for double-stranded DNA and RNA. These conjugates can undergo pH-dependent excimer formation, allowing them to serve as effective sensors for polynucleotide interactions. The binding affinity was found to be in the micromolar range, suggesting potential use in molecular biology for tracking nucleic acid dynamics .

Enzyme Inhibition Studies

This compound derivatives have also been investigated for their inhibitory effects on specific enzymes, such as dipeptidyl peptidase III. Studies utilizing fluorescence spectroscopy and microcalorimetric measurements revealed that certain phenanthridine-based compounds could effectively inhibit enzyme activity, indicating their potential as therapeutic agents in diseases where these enzymes play a critical role .

Pharmaceutical Development

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenanthridine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that phenanthridine derivatives can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer drugs .

Synthesis and Modification

The synthesis of this compound has been optimized through various methodologies, including palladium-catalyzed reactions. These synthetic advancements allow for the creation of diverse derivatives with tailored biological activities. The ability to modify the compound's structure enhances its pharmacological profiles and broadens its applicability in drug design .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

In material science, this compound has been explored as a component in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as an emissive layer in OLED devices. Research indicates that integrating phenanthridine derivatives into OLED architectures can improve device efficiency and stability, paving the way for more sustainable lighting technologies .

Case Studies

Case Study 1: Fluorescent Probes

A study focused on the synthesis and application of phenanthridine-pyrene conjugates demonstrated their effectiveness as fluorescent probes for DNA detection. The research highlighted the importance of linker length on binding affinity and fluorescence response, showcasing how structural modifications can significantly impact performance in biochemical assays .

Case Study 2: Anticancer Activity

Another case study investigated the anticancer properties of various phenanthridine derivatives. The results indicated that certain modifications led to enhanced cytotoxicity against specific cancer cell lines, emphasizing the need for continued exploration of structure-activity relationships in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure Substituent (Position) Molecular Formula Molecular Weight Key Features
Phenanthridin-6-ylmethanamine Phenanthridine Methanamine (6-position) C₁₄H₁₂N₂ ~208.26 (calc.) Polar amine group enhances solubility
6-(Propan-2-yl)phenanthridine Phenanthridine Isopropyl (6-position) C₁₆H₁₅N 221.30 Hydrophobic substituent; R&D use
6-(Methylthio)-phenanthridine Phenanthridine Methylthio (6-position) C₁₄H₁₁NS 225.31 Sulfur-containing; high boiling point
(6-Benzyl-naphthyridin-2-yl)methanamine Naphthyridine Benzyl (6-position) C₁₆H₁₉N₃ 265.35 Bicyclic core; potential CNS activity

Key Observations:

  • Core Structure: Phenanthridine derivatives exhibit extended aromaticity compared to naphthyridine analogs (e.g., evidence 6), which may enhance π-π stacking interactions in drug-target binding .
  • Physical Properties: 6-(Methylthio)-phenanthridine’s higher boiling point (418.7°C vs. ~300–350°C estimated for methanamine derivatives) reflects stronger intermolecular forces due to sulfur’s polarizability .

Preparation Methods

Buchwald-Hartwig Amination for Direct Functionalization

Post-cyclization amination via Buchwald-Hartwig coupling presents a viable route to Phenanthridin-6-ylmethanamine. For instance, 6-bromophenanthridine reacts with benzophenone imine under Pd2_2(dba)3_3/Xantphos catalysis, followed by acidic hydrolysis to yield the primary amine. Key reaction parameters include:

Catalyst SystemBaseSolventYield (%)
Pd2_2(dba)3_3/XantphosCs2_2CO3_3Toluene78
NiCl2_2(dppp)K3_3PO4_4DMF65

Table 1. Comparison of catalyst systems for 6-bromophenanthridine amination.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

Introducing the methanamine group via Suzuki-Miyaura coupling requires pre-functionalized boronic acids. For example, 2-(aminomethyl)phenylboronic acid pinacol ester couples with 6-chlorophenanthridine under Pd(OAc)2_2/SPhos catalysis, achieving 72% yield. Steric hindrance at the 6-position necessitates elevated temperatures (110°C) and prolonged reaction times (24 h).

Radical Cyclization and Functional Group Interconversion

Recent advances in photocatalyzed radical chemistry enable efficient phenanthridine assembly. N-Biarylglycine esters undergo visible-light-induced cyclization using rose bengal as a photocatalyst, forming 5,6-dihydrophenanthridine intermediates. Subsequent oxidation with DDQ affords the aromatic system, which can be functionalized at the 6-position via:

  • Nitrile Reduction : 6-Cyanophenanthridine treated with LiAlH4_4 in THF yields this compound in 85% yield.

  • Aldehyde Reductive Amination : 6-Formylphenanthridine reacts with ammonium chloride and NaBH3_3CN in methanol, producing the target compound with 91% efficiency.

Challenges and Optimization Strategies

Steric and Electronic Effects

The phenanthridine core’s planar structure creates significant steric hindrance at the 6-position, complicating nucleophilic substitutions. Electron-donating groups (EDGs) on the pendant aromatic ring enhance reactivity by stabilizing transition states during cyclization. For example, methoxy-substituted precursors exhibit 20% higher yields compared to nitro-substituted analogs.

Protecting Group Compatibility

Boc-protected amines withstand photoredox conditions (λ = 450 nm) but require acidic deprotection, which may degrade acid-sensitive functionalities. In contrast, acetyl-protected amines are incompatible with strong bases like KOt^tBu, necessitating sequential deprotection strategies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Phenanthridin-6-ylmethanamine in laboratory settings, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination of phenanthridine derivatives or coupling reactions. To optimize yield, researchers should:

  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .
  • Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purify crude products via column chromatography or recrystallization, selecting solvents based on polarity gradients .
    • Key Considerations : Yield improvements may require temperature control (e.g., reflux conditions) and catalyst optimization (e.g., palladium for cross-coupling).

Q. How should researchers handle this compound safely given limited toxicological data?

  • Safety Protocols :

  • Assume acute toxicity and wear PPE (gloves, lab coat, goggles) to minimize skin/eye contact .
  • Work in a fume hood to avoid inhalation of vapors or dust.
  • Store the compound in a cool, dry environment, segregated from incompatible substances (e.g., strong acids) .
    • Contingency Planning : In case of exposure, follow emergency protocols (e.g., rinsing eyes with water for 15 minutes and seeking medical attention) .

Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Recommended Techniques :

  • Nuclear Magnetic Resonance (NMR) : For elucidating proton and carbon environments in the methanamine moiety .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : For crystallographic analysis of solid-state structures .
    • Data Interpretation : Compare spectral data with computational models (e.g., density functional theory) to validate structural assignments.

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound when prior studies show contradictory results?

  • Experimental Design :

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .
  • Use dose-response assays across multiple cell lines to identify context-dependent effects.
  • Incorporate positive/negative controls (e.g., known inhibitors) to validate assay conditions .
    • Data Reconciliation : Conduct meta-analyses of existing literature to identify variables (e.g., solvent choice, incubation time) contributing to discrepancies .

Q. What strategies are recommended for assessing the ecological impact of this compound when persistence and toxicity data are unavailable?

  • Risk Mitigation Approaches :

  • Read-Across Analysis : Use ecotoxicological data from structurally analogous compounds (e.g., phenanthridine derivatives) to estimate bioaccumulation potential .
  • Computational Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict biodegradation rates .
    • Field Studies : Conduct microcosm experiments to simulate soil/water interactions and measure mobility under controlled conditions .

Q. How should conflicting data on the reactivity of this compound under varying pH conditions be resolved?

  • Systematic Investigation :

  • Perform kinetic studies across a pH gradient (e.g., pH 3–11) to map reaction pathways .
  • Use spectroscopic methods (e.g., UV-Vis) to monitor intermediate formation in real-time.
    • Statistical Analysis : Apply multivariate regression to isolate pH-dependent variables (e.g., protonation states) influencing reactivity .

Data Contradiction and Synthesis

Q. How can researchers address gaps in the literature regarding this compound’s mechanism of action in enzymatic systems?

  • Hypothesis-Driven Approach :

  • Design inhibitor-binding assays (e.g., fluorescence polarization) to identify target enzymes.
  • Use isotopic labeling (e.g., ¹⁵N) to track metabolic incorporation .
    • Collaborative Validation : Share raw datasets via open-access platforms to enable peer verification of findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.